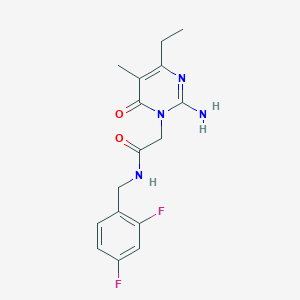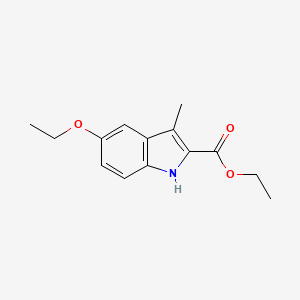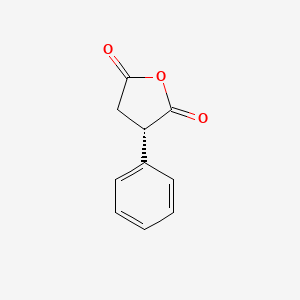
(S)-3-Phenyldihydrofuran-2,5-dione
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together. Techniques such as X-ray diffraction, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. It also includes understanding how these properties influence the behavior of the compound under different conditions .Scientific Research Applications
Synthesis of Heterocyclic Derivatives : (S)-3-Phenyldihydrofuran-2,5-dione has been used in the synthesis of novel heterocyclic derivatives. A study demonstrated the synthesis of new disubstituted 1,3-oxazepine-tetra-one derivatives from Schiff bases reaction with 3-methylfuran-2,5-dione and 3-phenyldihydrofuran-2,5-dione (Ayfan, Muslim, & Noori, 2019).
Antifungal Applications : This compound has also been utilized in the synthesis of antifungal agents. For instance, gymnoascolide A, an antifungal compound, was synthesized using (S)-3-Phenyldihydrofuran-2,5-dione (Baag & Argade, 2008).
Structural Analysis : The structural aspects of 3-Phenyldihydrofuran-2,5-dione have been examined, revealing intermolecular hydrogen-bonding contacts in its structure, which could be significant for understanding its chemical behavior (Quan & Yin, 2008).
Corrosion Inhibition : Derivatives of (S)-3-Phenyldihydrofuran-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione, have been studied as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating their potential in industrial applications (Zarrouk et al., 2015).
Antimicrobial Activity : Novel succinimide derivatives synthesized from (S)-3-Phenyldihydrofuran-2,5-dione have shown promising in vitro antifungal activities, indicating their potential as fungicides (Cvetković et al., 2019).
Polymerization Applications : The compound has been involved in studies related to ring-opening polymerization, showing its utility in the synthesis of polymers and potentially in biomaterial applications (Boullay et al., 2010).
Electron Transport Layer in Solar Cells : A study has used derivatives of (S)-3-Phenyldihydrofuran-2,5-dione in the synthesis of n-type conjugated polyelectrolytes for application as an electron transport layer in polymer solar cells, showcasing its potential in renewable energy technologies (Hu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-phenyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFKMLFDDYWABF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)OC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenyldihydrofuran-2,5-dione | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

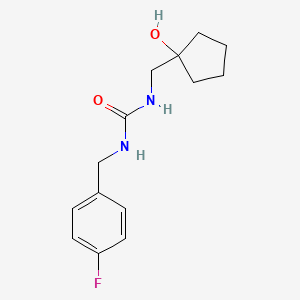
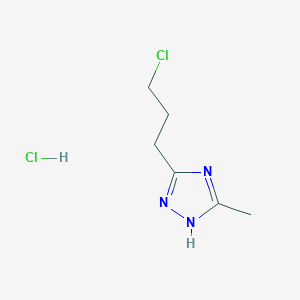
![3-[3-(benzyloxy)-2-thienyl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2770814.png)
![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)
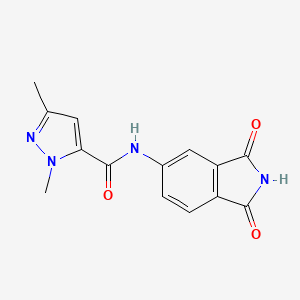

![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)
![Ethyl 2-(oxan-4-yl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2770824.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide](/img/structure/B2770825.png)

![5-Fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine](/img/structure/B2770827.png)
![N-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2770829.png)
